![molecular formula C14H13ClN4O2 B2496899 5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899756-78-6](/img/structure/B2496899.png)

5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

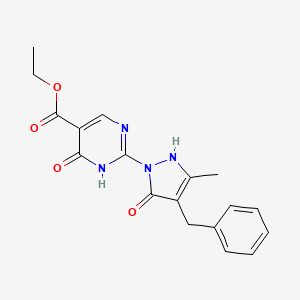

The synthesis of pyrazolo[3,4-d]pyrimidines, including derivatives similar to the specified compound, involves multiple steps, starting from basic pyrazole carboxylates. For instance, the synthesis pathway may involve the initial formation of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, followed by various condensation and transformation steps to introduce additional functional groups and achieve the desired core structure (Hafez, El-Gazzar, & Al-Hussain, 2016). The synthesis processes often involve reactions that incorporate the desired substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring, highlighting the versatility and flexibility of this chemical scaffold in medicinal chemistry.

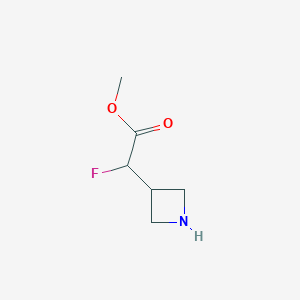

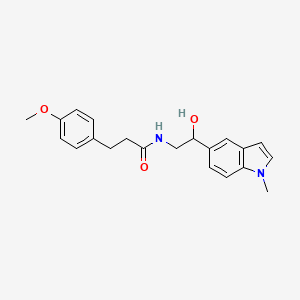

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, creating a bicyclic system. This structural motif is essential for the biological activity of these compounds. For instance, the substitution patterns on the rings, such as the presence of a 2-chlorophenyl group or a 2-hydroxyethyl group, play a significant role in determining the compound's interaction with biological targets. The detailed molecular structure can be elucidated using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, which provide insights into the arrangement of atoms and the nature of functional groups within the molecule (Ochi & Miyasaka, 1983).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines can undergo a range of chemical reactions, reflecting their rich chemistry and potential for further derivatization. These reactions include nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles, and condensation reactions, allowing for the introduction of various side chains or functional groups. These chemical properties enable the synthesis of a wide array of derivatives with potential therapeutic applications.

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Advanced techniques like X-ray crystallography provide detailed insights into the crystalline structure of these compounds, offering information on molecular conformation and intermolecular interactions (Portilla et al., 2005).

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have shown significant potential in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure closely related to "5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one". These scaffolds are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of these scaffolds is challenging due to their complex structural existence. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of substituted pyranopyrimidine derivatives, highlighting the importance of this research for the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

Pyrazolo[3,4-d]pyrimidine scaffolds, closely related to the chemical , have been identified as privileged structures in drug discovery. They have shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship studies of these scaffolds have attracted attention, indicating the potential for developing various disease-targeting drug candidates. This underlines the scaffold's significance in medicinal chemistry, providing a foundation for future exploration in drug development (Cherukupalli et al., 2017).

Environmental Impact and Toxicology

Studies on the environmental impact of related compounds, such as chlorophenols and chlorinated hydrocarbons, provide insights into the toxicity and fate of such chemicals in nature. These compounds have been found in various environmental matrices, indicating their persistence and potential toxic effects. Research on their occurrence, fate, and behavior in aquatic environments, as well as their toxicological profiles, underscores the importance of understanding the environmental impact of these and related compounds (Haman et al., 2015), (Bedoux et al., 2012).

Optoelectronic Materials

The incorporation of pyrazolo[3,4-d]pyrimidine and related structures into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research indicates the value of these compounds in developing advanced materials for optoelectronic applications, highlighting the potential for future technological advancements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to the inhibition of cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process essential for CDK2’s role in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a crucial step in cell division, leading to cell cycle arrest . The downstream effects include the induction of apoptosis, or programmed cell death .

Result of Action

The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It appears to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-12-4-2-1-3-10(12)8-18-9-16-13-11(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMLSGYSCCROHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)